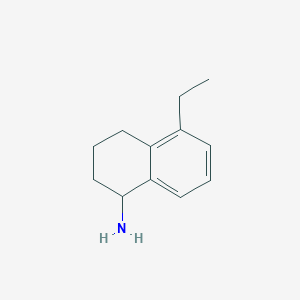

5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

5-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C12H17N/c1-2-9-5-3-7-11-10(9)6-4-8-12(11)13/h3,5,7,12H,2,4,6,8,13H2,1H3 |

InChI Key |

ASINTLOAQNNRHI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2CCCC(C2=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach

A prominent preparation method involves reductive amination of a substituted tetrahydronaphthylamine intermediate with an aldehyde, followed by catalytic hydrogenation.

Step 1: Reductive Amination

- React (S)-1,2,3,4-tetrahydro-5-substituted-naphthylamine derivatives with propionaldehyde under acidic conditions.

- Use a reducing agent such as sodium borohydride or potassium borohydride.

- The reaction is typically carried out in dichloromethane at 20-30 °C.

- After completion, the reaction mixture is basified with sodium hydroxide, and the organic phase is isolated.

Step 2: Catalytic Hydrogenation

- The intermediate amine is hydrogenated in the presence of palladium on carbon catalyst.

- Hydrogen pressure is maintained between 10-20 kg/cm².

- Reaction temperature is generally room temperature.

- After hydrogenation, the product is isolated by filtration and converted to its hydrochloride salt by treatment with hydrochloric acid.

Example Data from Patent Literature:

| Step | Reagents/Conditions | Amounts (Example) | Outcome & Notes |

|---|---|---|---|

| 1 | (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine, propionaldehyde, NaBH4, acetic acid, dichloromethane | 50 g amine, 1.8 eq propionaldehyde, 2 eq KBH4, 6 eq acetic acid | >98% purity intermediate (compound II) by HPLC |

| 2 | Pd/C catalyst, H2 (10-20 kg/cm²), isopropanol | 2.5 g Pd/C per 50 g intermediate | 87.1% yield of hydrochloride salt with >98% purity |

This method is efficient and yields high purity product but requires careful control of hydrogenation conditions due to safety concerns with high-pressure hydrogenation.

Hydrogenation of Precursors

Alternative methods involve direct hydrogenation of substituted naphthalenes or naphthylamines:

- Use of palladium on carbon as catalyst.

- Solvents such as ethanol or dichloromethane.

- Temperature and reaction time optimized to maximize yield and minimize side reactions.

- This approach reduces double bonds in the naphthalene ring to give tetrahydronaphthalene derivatives with the desired amine functionality.

This method is general for preparing both racemic and enantiomerically pure forms, depending on the starting materials and chiral resolution steps employed.

| Method | Key Steps | Catalysts/Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination + Hydrogenation | Reductive amination with aldehyde, then catalytic hydrogenation | Sodium borohydride or potassium borohydride, Pd/C | High purity, good yield, stereoselective | Requires high-pressure hydrogenation, safety considerations |

| Direct Hydrogenation of Precursors | Hydrogenation of substituted naphthalenes | Pd/C, ethanol or dichloromethane | Simpler steps, scalable | May require chiral resolution, potential side reactions |

- Reaction molar ratios are critical; for example, a 1:1.8 molar ratio of amine to aldehyde is preferred in reductive amination for optimal conversion.

- Temperature control (20-30 °C) during reductive amination prevents side reactions.

- Hydrogen pressure of 10-20 kg/cm² and room temperature for 4-6 hours ensures complete hydrogenation.

- Post-reaction purification by salt formation (hydrochloride) enhances product stability and purity.

- Monitoring by HPLC is essential to ensure >98% purity of intermediates and final product.

The preparation of 5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine relies mainly on reductive amination of substituted tetrahydronaphthylamines followed by catalytic hydrogenation, or direct hydrogenation of precursors. The reductive amination route offers high purity and yield but requires careful handling of hydrogenation steps. Optimization of molar ratios, temperature, and reaction time is essential for efficient synthesis. The use of palladium on carbon catalysts and solvents like dichloromethane or ethanol is common. These methods are well-documented in patent literature and chemical supplier data, reflecting their reliability and applicability in research and industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Fully saturated amine derivatives.

Substitution: Various substituted amine derivatives depending on the reagents used.

Scientific Research Applications

5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and chiral ligands.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of certain antidepressant drugs .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural features of 5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine with analogous compounds from the evidence:

*Estimated based on structural analogs.

Key Observations:

- Electronic Effects : Chloro substituents (e.g., 5-chloro derivative) are electron-withdrawing, altering the electronic density of the aromatic system compared to ethyl (electron-donating) .

- Lipophilicity : Methyl and ethyl groups enhance lipophilicity relative to the parent compound, influencing solubility and membrane permeability .

Research Implications

- Drug Discovery : N,N-Dimethyl derivatives (e.g., 5b, 5e) exhibit affinity for biological targets, suggesting that the ethyl analog could be optimized for receptor binding .

- Material Science: Sterically hindered tert-butyl derivatives may serve as precursors for catalysts or ligands, as seen in phosphino-substituted analogs .

Biological Activity

5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine is a bicyclic amine notable for its unique structural configuration, which includes a naphthalene core modified by an ethyl substituent at the 5-position. This compound has garnered attention due to its potential biological activities and pharmacological applications.

- Molecular Formula : CHN

- Molecular Weight : Approximately 189.27 g/mol

- Structure : The presence of both saturated and unsaturated carbon atoms contributes to its reactivity and biological interactions.

Biological Activity

Research indicates that 5-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine exhibits a range of biological activities, particularly in pharmacology. Its structural analogs have been studied for various properties:

- Serotonin Receptor Interaction : Compounds similar to 5-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine have shown significant binding affinity to serotonin receptors, particularly the 5-HT7 receptor. For instance, modifications in the structure can influence lipophilicity and receptor activity .

- Potential Antidepressant Effects : The compound's interaction with serotonin receptors suggests potential antidepressant properties. Studies have indicated that tetrahydronaphthalene derivatives can modulate serotonergic pathways, which are crucial in mood regulation.

Case Studies and Research Findings

Several studies have focused on the biological implications of 5-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine:

-

Receptor Binding Studies :

- A study demonstrated that derivatives of tetrahydronaphthalene exhibited high selectivity for the 5-HT7 receptor over other serotonin receptors (e.g., 5-HT1A) with Ki values indicating strong binding affinity .

- Another research highlighted how structural modifications could enhance receptor selectivity and potency.

- Analgesic and Anti-inflammatory Properties :

- Cytotoxicity Assessments :

Comparative Analysis

The following table summarizes key comparisons between 5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine and its structural analogs:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine | Ethyl group at position 5 | Potential antidepressant effects; significant receptor affinity |

| 1,2,3,4-Tetrahydronaphthalene | No ethyl group; fully saturated | Basic structure for many derivatives |

| 5-Methyl-1,2,3,4-tetrahydronaphthalen | Methyl group instead of ethyl | Different pharmacological effects |

| (R)-1,2,3,4-Tetrahydronaphthalen-1-am | Chiral variant | Specific biological activity based on chirality |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.